Propranolol impurity B-d7

Catalog No.
S12900116
CAS No.
M.F
C29H33NO4
M. Wt
466.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propranolol impurity B-d7

Product Name

Propranolol impurity B-d7

IUPAC Name

1-[1,1,1,2,3,3,3-heptadeuteriopropan-2-yl-(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]-3-naphthalen-1-yloxypropan-2-ol

Molecular Formula

C29H33NO4

Molecular Weight

466.6 g/mol

InChI

InChI=1S/C29H33NO4/c1-21(2)30(17-24(31)19-33-28-15-7-11-22-9-3-5-13-26(22)28)18-25(32)20-34-29-16-8-12-23-10-4-6-14-27(23)29/h3-16,21,24-25,31-32H,17-20H2,1-2H3/i1D3,2D3,21D

InChI Key

MKZHJJQCUIZEDE-PRCNHKIYSA-N

Canonical SMILES

CC(C)N(CC(COC1=CC=CC2=CC=CC=C21)O)CC(COC3=CC=CC4=CC=CC=C43)O

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CC(COC1=CC=CC2=CC=CC=C21)O)CC(COC3=CC=CC4=CC=CC=C43)O

Propranolol impurity B-d7 is a deuterated form of propranolol impurity B, which serves as an important internal standard in analytical chemistry. Propranolol itself is a non-selective beta-adrenergic antagonist commonly used to treat conditions such as hypertension, anxiety, and certain types of heart problems. The chemical structure of propranolol impurity B-d7 includes a deuterium isotope, enhancing its stability and allowing for more precise quantification in mass spectrometry applications. The molecular formula for propranolol impurity B-d7 is C17H20D7N2O3C_{17}H_{20}D_7N_2O_3 with a CAS number of 98897-23-5 .

(such as alkylation and amination) are performed to build the propranolol structure while ensuring the incorporation of deuterium at specific positions.

A common method includes using deuterated solvents or reagents in standard organic synthesis techniques such as reflux or microwave-assisted synthesis .

Propranolol impurity B-d7 retains biological activity similar to that of propranolol. It exhibits:

  • Beta-adrenergic antagonism: This leads to decreased heart rate and blood pressure.
  • Anxiolytic effects: It can reduce anxiety symptoms by blocking the physiological effects of adrenaline.
  • Antiarrhythmic properties: Useful in managing irregular heartbeats.

The unique isotopic labeling with deuterium allows researchers to trace its metabolic pathways and interactions within biological systems more accurately .

Propranolol impurity B-d7 is primarily used in:

  • Analytical chemistry: As an internal standard in quantitative analysis by gas chromatography and liquid chromatography coupled with mass spectrometry.
  • Pharmaceutical research: To study the pharmacokinetics and metabolism of propranolol and its impurities.
  • Quality control: In pharmaceutical manufacturing to ensure the purity and consistency of propranolol formulations .

Studies involving propranolol impurity B-d7 often focus on its interactions within biological systems. Key areas include:

  • Metabolic studies: Understanding how propranolol is metabolized in vivo compared to its isotopically labeled form.
  • Drug-drug interactions: Evaluating how other medications may influence the efficacy and metabolism of propranolol when co-administered.

These studies provide insights into optimizing therapeutic regimens for patients using propranolol .

Propranolol impurity B-d7 shares similarities with several related compounds. Here are some notable comparisons:

Compound NameCAS NumberKey Features
Propranolol525-66-6Non-selective beta-blocker used for various conditions.
Propranolol impurity B83314-78-7An impurity variant; less active than parent compound.
Propranolol hydrochloride318-98-9Salt form; enhances solubility and stability.
(±)-Propranolol-d7344298-99-3Deuterated form used for quantification in assays.

Uniqueness

Propranolol impurity B-d7 is unique due to its isotopic labeling, which allows for enhanced detection sensitivity and accuracy in analytical applications compared to non-deuterated forms. This property makes it particularly valuable in pharmacokinetic studies where precise measurements are critical .

The development of High Performance Liquid Chromatography-Ultraviolet methods for quantification of Propranolol impurity B-d7 represents a critical analytical approach in pharmaceutical quality control. This methodology combines the separation capabilities of liquid chromatography with the detection sensitivity of ultraviolet spectroscopy to achieve precise quantification of trace impurities [1] [2] [3].

Column selection constitutes the foundation of method development, with reversed-phase C18 columns demonstrating optimal performance for Propranolol impurity B-d7 analysis. The typical column dimensions of 150-250 mm length and 4.6 mm internal diameter, with particle sizes ranging from 3-5 micrometers, provide adequate resolution while maintaining reasonable analysis times [1] [4]. The stationary phase selection directly influences the retention behavior and peak shape of the deuterated impurity, requiring careful optimization of the carbon loading and end-capping procedures [2].

Mobile phase composition optimization involves systematic evaluation of organic modifier concentrations and buffer systems. Acetonitrile-water and methanol-water gradient systems have demonstrated superior performance, with phosphate buffers at pH 3.0-4.0 providing optimal peak symmetry and resolution [1] [2]. The gradient elution profile typically initiates with 10-20% organic modifier, increasing to 60-80% over 15-25 minutes to achieve adequate separation of Propranolol impurity B-d7 from related compounds [3].

Detection wavelength optimization requires comprehensive ultraviolet spectral evaluation to determine the optimal monitoring wavelength. The naphthalene chromophore present in Propranolol impurity B-d7 exhibits maximum absorbance at 254-280 nm, with 267 nm frequently selected for quantitative analysis due to optimal signal-to-noise ratios [1] [5]. The detector response linearity across the analytical range must be verified to ensure accurate quantification at specification levels [6].

Retention time optimization involves systematic modification of chromatographic conditions to achieve adequate resolution from potential interferents. The retention factor (k') for Propranolol impurity B-d7 should be maintained between 2-10 to ensure sufficient retention while avoiding excessive analysis times [2]. Temperature control at 25-40°C provides consistent retention times and improved peak symmetry [1].

System suitability testing establishes the minimum performance criteria that must be met before sample analysis. The resolution between Propranolol impurity B-d7 and the nearest eluting peak must exceed 1.5, with tailing factors below 2.0 and theoretical plate counts exceeding 2000 [7] [8]. Injection precision requirements typically specify relative standard deviation values below 2.0% for replicate injections [2].

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry Techniques for Deuterated Compound Differentiation

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry techniques provide enhanced specificity and sensitivity for Propranolol impurity B-d7 analysis through mass-selective detection principles. The incorporation of deuterium labels creates distinct mass spectral signatures that enable precise differentiation from non-deuterated analogs [9] [10] [11].

Deuterated internal standard principles exploit the chemical similarity between the deuterated impurity and the parent compound while maintaining mass spectral distinction. The seven-deuterium substitution in Propranolol impurity B-d7 results in a mass shift of +7 atomic mass units, providing clear separation from the parent compound in mass spectral analysis [9]. The deuterium incorporation at non-exchangeable positions ensures stability throughout the analytical procedure, preventing isotope exchange that could compromise quantitative accuracy [13] [14].

Mass spectrometry fragmentation patterns for Propranolol impurity B-d7 demonstrate characteristic fragmentation pathways that enable selective detection. The precursor ion at m/z 267.1 undergoes fragmentation to produce a dominant product ion at m/z 116.1, representing the naphthyloxy moiety common to propranolol derivatives [9]. The fragmentation pattern remains consistent with the non-deuterated parent compound, enabling parallel monitoring and quantification [15].

Selected reaction monitoring provides enhanced selectivity by monitoring specific precursor-to-product ion transitions. The transition m/z 267.1 → 116.1 for Propranolol impurity B-d7 is monitored simultaneously with the parent compound transition m/z 260.1 → 116.1, enabling accurate quantification through isotope dilution methodology [9] [16]. The collision energy optimization at 25 eV provides optimal fragmentation efficiency while maintaining adequate sensitivity [9].

Isotope effect considerations address potential differences in chromatographic behavior between deuterated and non-deuterated compounds. The deuterium kinetic isotope effect may result in slightly earlier elution of the deuterated impurity, requiring careful retention time monitoring and method validation [17] [18]. The chromatographic co-elution of deuterated and non-deuterated forms is essential for accurate quantification, necessitating optimization of mobile phase composition and gradient conditions [10].

Matrix effects compensation represents a critical advantage of deuterated internal standards in complex sample matrices. The deuterated impurity experiences identical matrix effects as the parent compound, enabling accurate quantification through peak area ratio calculations [19] [20]. The use of deuterated internal standards significantly reduces variability associated with sample preparation, extraction efficiency, and ionization suppression [21].

Quantitative analysis advantages include improved precision, accuracy, and method robustness compared to external standardization approaches. The isotope dilution methodology compensates for losses during sample preparation and variations in instrument response, resulting in superior analytical performance [11] [19]. The linear response relationship between deuterated and non-deuterated compounds enables accurate quantification across wide concentration ranges [22].

Chromatographic Resolution from Parent Drug and Analogues

Chromatographic resolution from parent drug and analogues represents a fundamental requirement for accurate impurity quantification, necessitating systematic optimization of separation conditions to achieve baseline resolution between Propranolol impurity B-d7 and related compounds [2] [23] [24].

Separation selectivity depends on the differential interaction between analytes and the stationary phase, requiring careful optimization of mobile phase composition and gradient conditions. The structural similarity between Propranolol impurity B-d7 and the parent drug presents significant challenges for chromatographic separation, necessitating the use of specialized column chemistries and mobile phase additives [25]. The incorporation of ion-pairing reagents or pH modifiers can enhance selectivity by altering the ionization state and retention behavior of the analytes [5].

Peak resolution calculations provide quantitative assessment of separation quality, with the resolution factor (Rs) calculated as the ratio of peak separation to average peak width. The minimum acceptable resolution value of 1.5 ensures adequate separation for accurate quantification, while values exceeding 2.0 provide enhanced method robustness [7]. The resolution calculation must account for potential peak tailing and asymmetry that may affect integration accuracy [2].

Retention factor optimization involves systematic adjustment of chromatographic conditions to achieve optimal retention times for all analytes. The retention factor (k') for Propranolol impurity B-d7 should be maintained between 2-10 to ensure adequate retention while avoiding excessive analysis times [8]. The relative retention (α) between the impurity and parent drug should exceed 1.05 to ensure reliable separation under routine analytical conditions [26].

Chromatographic efficiency, measured as theoretical plate count (N), directly impacts resolution and must be optimized through careful selection of column parameters and mobile phase conditions. Higher efficiency columns with smaller particle sizes and optimized pore structures provide enhanced resolution capabilities [23]. The plate count for Propranolol impurity B-d7 should exceed 2000 to ensure adequate peak sharpness and resolution [27].

Interference elimination requires comprehensive evaluation of potential co-eluting compounds, including degradation products, synthetic impurities, and formulation excipients. The specificity testing must demonstrate the absence of interference at the retention time of Propranolol impurity B-d7, with peak purity assessment using photodiode array detection or mass spectrometry [7] [3]. The method must be capable of quantifying the impurity in the presence of up to 10% degradation products without interference [28].

Method specificity is established through forced degradation studies that generate potential interferents under stress conditions including acid, base, oxidative, thermal, and photolytic degradation. The method must demonstrate adequate resolution of Propranolol impurity B-d7 from all degradation products, with peak purity confirmation using orthogonal detection techniques [29]. The specificity assessment must include evaluation of placebo interference and matrix effects from formulation components [2].

Validation Parameters per International Conference on Harmonisation Q2(R1) Guidelines

The validation of analytical methods for Propranolol impurity B-d7 quantification must comply with International Conference on Harmonisation Q2(R1) guidelines, which establish the fundamental requirements for demonstrating method suitability for its intended purpose [7] [8] [27].
Specificity and selectivity demonstrate the method's ability to accurately measure Propranolol impurity B-d7 in the presence of other components that may be present in the sample matrix. The specificity assessment requires comparison of test results from samples containing impurities with those from samples without impurities, demonstrating the absence of interference [7]. Peak purity assessment using photodiode array detection or mass spectrometry provides additional confirmation of peak homogeneity [3]. The method must demonstrate resolution of at least 1.5 between Propranolol impurity B-d7 and the nearest eluting peak under all tested conditions [28].

Linearity and range evaluation establishes the direct proportional relationship between analytical response and analyte concentration over the specified concentration range. The linearity study typically encompasses concentrations from the limit of quantification to 120% of the specification limit, with a minimum of five concentration levels [7] [27]. The correlation coefficient must be equal to or greater than 0.999, with residual analysis confirming the appropriateness of the linear model [8]. The range represents the interval between the upper and lower limits of quantification, demonstrating acceptable accuracy, precision, and linearity [28].

Accuracy assessment through recovery studies determines the closeness of test results to the true value, typically evaluated at three concentration levels spanning the analytical range. Recovery studies are performed by spiking known amounts of Propranolol impurity B-d7 into sample matrices and determining the percentage recovery [2] [6]. The acceptable recovery range for impurity quantification is typically 95-105%, with individual results falling within ±5% of the theoretical value [7]. The accuracy assessment must include evaluation of matrix effects and potential interferences from formulation components [3].

Precision evaluation encompasses repeatability, intermediate precision, and reproducibility studies to assess method variability under different conditions. Repeatability studies involve analysis of a minimum of six independent sample preparations at the target concentration level, with relative standard deviation values not exceeding 5.0% for impurity quantification [7] [27]. Intermediate precision studies evaluate method performance across different days, analysts, and instrument systems, with acceptance criteria typically set at relative standard deviation values below 7.5% [8]. The precision assessment must demonstrate consistent performance across the entire analytical range [28].

Detection limit and quantitation limit determination establishes the minimum detectable and quantifiable concentrations of Propranolol impurity B-d7. The detection limit is typically determined based on signal-to-noise ratio criteria, with a minimum ratio of 3:1 considered acceptable [7]. The quantitation limit requires a signal-to-noise ratio of at least 10:1, with precision assessment at this level demonstrating relative standard deviation values below 10% [27]. Alternative approaches include statistical methods based on the standard deviation of the response and the slope of the calibration curve [3].

XLogP3

5.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

466.28489576 g/mol

Monoisotopic Mass

466.28489576 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-10-2024

Explore Compound Types